molecular formula C19H17N3O3S B4562509 3-{[(2-methoxyphenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide

3-{[(2-methoxyphenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide

Cat. No.: B4562509
M. Wt: 367.4 g/mol
InChI Key: VBCXSHPGTCEPPG-UHFFFAOYSA-N
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Description

3-{[(2-methoxyphenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.09906259 g/mol and the complexity rating of the compound is 491. The solubility of this chemical has been described as 0.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Antagonist Applications

Research on thiazole and thiadiazole derivatives, closely related to the specified compound, has demonstrated their efficacy as selective antagonists for human adenosine A3 receptors. Studies involving these compounds have shown significant binding affinity and selectivity, highlighting their potential in modulating receptor activities and influencing signal transduction pathways associated with adenosine receptors, thus providing insights into therapeutic strategies for diseases where adenosine A3 receptor activity is implicated (Jung et al., 2004).

Structural and Interaction Modeling

The molecular structure of similar compounds has been investigated to understand the influence of intermolecular interactions on molecular geometry. Studies involving single crystal X-ray diffraction and DFT calculations have contributed to the comprehension of how these interactions, including dimerization and crystal packing, affect the dihedral angles and rotational conformation of aromatic rings, offering valuable insights for the design of molecules with desired properties (Karabulut et al., 2014).

Synthesis and Biological Activities

The synthesis of heterocyclic systems using compounds related to the specified molecule has led to the development of novel structures with potential biological activities. For instance, research into the synthesis of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other derivatives from these compounds has expanded the chemical space of biologically active molecules, suggesting their utility in creating therapeutic agents with diverse activities (Selič et al., 1997).

Antimicrobial and Antitumor Activities

Compounds incorporating the thiazole ring have been synthesized and evaluated for their antimicrobial properties, indicating significant activity against various microbial strains. This highlights the potential of such compounds in the development of new antimicrobial agents, addressing the need for novel treatments against resistant strains of bacteria and fungi. Additionally, some derivatives have shown promising antitumor activities, suggesting avenues for cancer therapy research (Noolvi et al., 2016).

Properties

IUPAC Name

3-[[2-(2-methoxyphenyl)acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-16-8-3-2-5-13(16)12-17(23)21-15-7-4-6-14(11-15)18(24)22-19-20-9-10-26-19/h2-11H,12H2,1H3,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCXSHPGTCEPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667287
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(2-methoxyphenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide
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3-{[(2-methoxyphenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide
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3-{[(2-methoxyphenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide
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3-{[(2-methoxyphenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide
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3-{[(2-methoxyphenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide
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3-{[(2-methoxyphenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide

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